molecular formula C11H11NO3S B3058368 1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo- CAS No. 89139-50-4

1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-

Cat. No.: B3058368
CAS No.: 89139-50-4
M. Wt: 237.28 g/mol
InChI Key: XEAFJQMIKUQLNM-UHFFFAOYSA-N
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Description

1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo- is a chemical compound belonging to the benzisothiazole family. This compound is characterized by a benzisothiazole ring fused with a butanoic acid moiety and an oxo group. Benzisothiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzoic acid with an appropriate butanoic acid derivative in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzisothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzisothiazole derivatives.

Scientific Research Applications

1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular pathways involved in oxidative stress and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisothiazole-3(2H)-one: Known for its antimicrobial properties.

    1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-: Used in pharmaceutical research.

    1,2-Benzisothiazole-2(3H)-hexanoic acid, 3-oxo-: Explored for its biological activities.

Uniqueness

1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its butanoic acid moiety and oxo group provide unique sites for chemical modification, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c13-10(14)6-3-7-12-11(15)8-4-1-2-5-9(8)16-12/h1-2,4-5H,3,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAFJQMIKUQLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332745
Record name 1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89139-50-4
Record name 1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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